4,6'-dimethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
Description
4,6'-Dimethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one is a spirocyclic compound characterized by a unique fusion of a cyclohexane ring and a pyrano[3,2-g]chromen system. This structure features a spiro junction at the cyclohexane and pyrano-chromen interface, with methyl substituents at the 4 and 6' positions. The molecular formula is C₂₁H₂₄O₃, and its molecular weight is approximately 348.4 g/mol (calculated based on analogous compounds) .
The compound’s structural complexity arises from its bicyclic framework, which enhances rigidity and stability, making it a promising candidate for pharmacological applications. Spiro compounds like this are often explored for their bioactivity due to their conformational constraints and ability to interact with biological targets .
Properties
Molecular Formula |
C19H22O3 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4',6-dimethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C19H22O3/c1-12-3-6-19(7-4-12)8-5-14-10-15-13(2)9-18(20)21-17(15)11-16(14)22-19/h9-12H,3-8H2,1-2H3 |
InChI Key |
ZDHDSEDWFRKOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C=C4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6’-dimethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a cyclohexanone derivative, which undergoes a series of condensation and cyclization reactions to form the spiro structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,6’-dimethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce different isomers or reduced forms of the original compound.
Scientific Research Applications
4,6’-dimethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or bioactive compounds.
Medicine: Research into its pharmacological properties could reveal new therapeutic applications, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism by which 4,6’-dimethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Spiro-Pyrano-Chromen Derivatives
Table 2: Bioactivity Profiles
Key Observations :
- Antioxidant activity is highest in hydroxylated derivatives (e.g., 6'-butyl-4'-hydroxy), as the -OH group directly scavenges free radicals .
- Anti-inflammatory effects correlate with bulky substituents (e.g., tert-butyl), which enhance binding to COX-2’s hydrophobic pocket .
- Antimicrobial potency improves with lipophilic groups (e.g., butyl or phenyl), which disrupt microbial membranes .
Structural Elucidation Techniques
- NMR: Diastereotopic protons in cyclohexane (δ 2.12–3.05 ppm) and pyrano-chromen systems (δ 7.91 ppm for aromatic protons) confirm spiro geometry .
- IR : C=O stretches (~1,730 cm⁻¹) and NH/OH bands (~3,140–3,362 cm⁻¹) identify functional groups .
- X-ray crystallography : Resolves absolute configuration, critical for confirming spiro junctions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
